molecular formula C19H19N3O3 B11712767 4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11712767
M. Wt: 337.4 g/mol
InChI Key: BHIRGSIQQKJWJG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolone Schiff base family, characterized by a 1,2-dihydro-3H-pyrazol-3-one core substituted with a phenyl group at position 2, methyl groups at positions 1 and 5, and an (E)-configured Schiff base linkage to a 2-hydroxy-5-methoxyphenyl moiety. The methoxy group at the para position (C5) and hydroxyl group at the ortho position (C2) on the benzylidene fragment contribute to its electronic and steric properties.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

4-[(2-hydroxy-5-methoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H19N3O3/c1-13-18(20-12-14-11-16(25-3)9-10-17(14)23)19(24)22(21(13)2)15-7-5-4-6-8-15/h4-12,23H,1-3H3

InChI Key

BHIRGSIQQKJWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 4-aminoantipyrine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogenating agents, alkylating agents; reactions are conducted under various conditions depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Varied Benzylidene Substituents

The target compound’s bioactivity and physicochemical properties are influenced by substituents on the benzylidene moiety. Key analogues include:

Compound Name Substituent on Benzylidene Fragment Molecular Formula Key Properties/Findings Reference
4-{[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 2-hydroxy-3-methoxy C₁₉H₂₀N₃O₃ Dihedral angle between pyrazolone and benzylidene: 4.5°; stronger π-π stacking
4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 2-hydroxy-5-nitro C₁₈H₁₇N₄O₄ Electron-withdrawing nitro group reduces solubility; higher melting point (~245°C)
4-{[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 4-hydroxy-3-nitro C₁₈H₁₇N₄O₄ Steric hindrance from nitro at C3 disrupts planarity; reduced crystallinity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) enhances solubility in polar solvents compared to nitro derivatives .
  • Substituent Position : Ortho-hydroxy groups stabilize intramolecular hydrogen bonds, while para-methoxy groups improve planarity and conjugation .
  • Crystallinity : Nitro-substituted analogues exhibit lower crystallinity due to steric clashes, whereas methoxy derivatives form stable hydrogen-bonded networks .
Analogues with Heterocyclic or Halogen Substituents
Compound Name Core Modification Molecular Formula Key Properties/Findings Reference
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Benzothiazole at position 4 C₂₀H₁₆N₃OS Enhanced antimicrobial activity due to sulfur heteroatom; redshifted UV-Vis absorption
4-{[(E)-[5-(4-Bromophenyl)furan-2-yl]methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Bromophenyl-furan substituent C₂₈H₂₃BrN₃O₃ Improved lipophilicity; potential anticancer activity
4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one Ethyl at position 4 C₁₂H₁₄N₂O Simplified structure; lower thermal stability (mp ~120°C)

Key Observations :

  • Heterocyclic Modifications : Benzothiazole and furan derivatives exhibit shifted electronic spectra and enhanced bioactivity compared to purely aromatic substituents .
  • Alkyl vs. Aryl Groups : Ethyl substituents reduce conjugation, lowering thermal stability compared to aryl-substituted analogues .
Crystallographic and Computational Comparisons
  • Dihedral Angles : The target compound’s dihedral angle (4.5°) between pyrazolone and benzylidene planes is smaller than nitro-substituted analogues (e.g., 12.3° for 5-nitro derivative), enhancing π-conjugation .
  • Hydrogen Bonding : Methoxy derivatives form O–H···O and N–H···O bonds, stabilizing crystal packing, whereas nitro analogues rely on weaker van der Waals interactions .
  • Software Tools : Structures were refined using SHELXL and visualized via ORTEP-3 , confirming the E-configuration of the Schiff base .

Biological Activity

The compound 4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of hydroxyl and methoxy groups, suggest various pharmacological properties. This article reviews the biological activity of this compound based on available literature and experimental data.

  • Molecular Formula : C19H19N3O3
  • Molecular Weight : 337.4 g/mol
  • IUPAC Name : 4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenylpyrazol-3-one

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, demonstrating its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. For instance:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli , Pseudomonas aeruginosa , and Proteus vulgaris (Gram-negative)

A study conducted by researchers at the University of Baghdad indicated that similar pyrazole compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.21 to 0.5 µM against these pathogens .

Anticancer Activity

Research has shown that compounds with similar structures can induce apoptosis in cancer cells:

  • In vitro studies on human cancer cell lines revealed that certain pyrazole derivatives inhibit cell proliferation and induce cell cycle arrest.
  • Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer cell survival pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Hydroxyl Group : Enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.
  • Methoxy Group : May improve lipophilicity and cellular uptake.
  • Pyrazole Ring : Known for its ability to interact with various enzymes and receptors.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of a series of pyrazole derivatives, including the target compound. The results indicated that the presence of both hydroxyl and methoxy groups significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Potential

In another investigation, a derivative of this compound was tested against human breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values indicating promising anticancer potential. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus0.21 µM
AntibacterialEscherichia coli0.25 µM
AnticancerBreast Cancer CellsIC50 = 15 µM
AnticancerLung Cancer CellsIC50 = 10 µM

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